molecular formula C9H9BrFNO3 B8132018 (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester

Cat. No.: B8132018
M. Wt: 278.07 g/mol
InChI Key: YSBVDPGTUPUPFJ-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a carbamic acid methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common approach is to start with a phenol derivative, which undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively. The methoxy group is introduced via methylation of the hydroxyl group. The final step involves the formation of the carbamic acid methyl ester group through a reaction with methyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamic acid methyl ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
  • 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid
  • 2-Bromo-3-methoxy-6-fluorophenylboronic acid

Uniqueness

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is unique due to the presence of the carbamic acid methyl ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

methyl N-(2-bromo-6-fluoro-3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO3/c1-14-6-4-3-5(11)8(7(6)10)12-9(13)15-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBVDPGTUPUPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)NC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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